ゲルマクレン B

説明

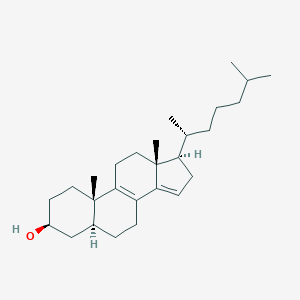

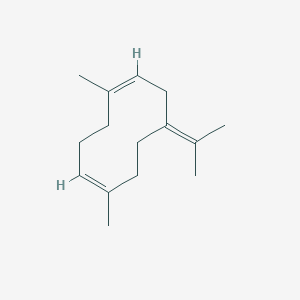

ゲルマクレン B は、ユデスマニルおよびグアイアニルなど、さまざまなセスキテルペンの生合成における中間体として重要な役割を果たすセスキテルペン炭化水素です。 セスキテルペンは、3つのイソプレンユニットからなるテルペンのクラスであり、多様な生物活性とさまざまな分野における応用で知られています .

科学的研究の応用

Germacrene B has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other sesquiterpenes and terpenoids.

Biology: Studied for its role in plant metabolism and its potential as a volatile oil component.

Medicine: Investigated for its potential antineoplastic properties and other therapeutic applications.

Industry: Utilized in the production of fragrances, biofuels, and other industrial products

作用機序

ゲルマクレン B は、セスキテルペンの生合成における中間体としての役割を通じて効果を発揮します。この化合物は、カチオン性カスケード反応を起こし、さまざまなセスキテルペン炭化水素およびアルコールを生成します。 これらの反応には、二リン酸の引き抜き、環化、転位、およびシフトが含まれ、最終的に複雑な分子構造が形成されます .

類似化合物:

- ゲルマクレン A

- ゲルマクレン C

- ユデスマニル

- グアイアニル

比較: this compound は、ユデスマニルおよびグアイアニルセスキテルペンの生合成における中心的な中間体としての役割が独特です。 ゲルマクレン A およびゲルマクレン C もセスキテルペンですが、this compound の特定の構造と反応性により、より複雑なセスキテルペン骨格の形成における重要な中間体となっています .

生化学分析

Biochemical Properties

Germacrene B is involved in several biochemical reactions, primarily as an intermediate in the biosynthesis of other sesquiterpenes. It is synthesized from farnesyl diphosphate by the action of germacrene B synthase . This enzyme catalyzes the cyclization of farnesyl diphosphate to form germacrene B. The compound can then undergo further enzymatic transformations to produce various eudesmane and guaiane sesquiterpenes . Germacrene B interacts with enzymes such as germacrene B synthase and other sesquiterpene synthases, which facilitate its conversion into different sesquiterpene structures .

Cellular Effects

Germacrene B has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, germacrene B has been reported to exhibit antimicrobial and anticancer activities, which are mediated through its interactions with cellular targets . These interactions can lead to changes in cell proliferation, apoptosis, and other cellular functions .

Molecular Mechanism

The molecular mechanism of germacrene B involves its interaction with specific biomolecules, leading to various biochemical and physiological effects. Germacrene B can bind to enzymes and proteins, modulating their activity. For example, it can inhibit or activate certain enzymes involved in metabolic pathways . Additionally, germacrene B can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression of genes involved in cell growth, differentiation, and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of germacrene B can change over time due to its stability and degradation. Studies have shown that germacrene B is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to germacrene B in in vitro and in vivo studies has demonstrated its potential to induce sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of germacrene B can vary with different dosages in animal models. At lower doses, germacrene B may exhibit beneficial effects, such as antimicrobial and anticancer activities . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the biological activity of germacrene B changes significantly at specific dosage levels .

Metabolic Pathways

Germacrene B is involved in several metabolic pathways, primarily as an intermediate in the biosynthesis of eudesmane and guaiane sesquiterpenes . It interacts with enzymes such as germacrene B synthase and other sesquiterpene synthases, which facilitate its conversion into different sesquiterpene structures . These metabolic pathways are essential for the production of various bioactive compounds derived from germacrene B .

Transport and Distribution

The transport and distribution of germacrene B within cells and tissues involve specific transporters and binding proteins . Germacrene B can be transported across cellular membranes and distributed to different cellular compartments, where it exerts its biological effects . The localization and accumulation of germacrene B within cells can influence its activity and function .

Subcellular Localization

Germacrene B is localized in specific subcellular compartments, which can affect its activity and function . It may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications . The subcellular localization of germacrene B is crucial for its interactions with enzymes and other biomolecules, determining its role in various biochemical and physiological processes .

準備方法

合成経路と反応条件: ゲルマクレン B は、一連の化学反応によってゲルマクロンから合成できます。このプロセスには、ゲルマクロンを対応するアルコールに還元し、続いてアセチル化してアンモニア中リチウムで還元することが含まれます。 This compound の構造は、硝酸銀付加物の X 線結晶構造解析によって確認されました .

工業的製造方法: this compound の工業的製造には、通常、テルペンシンターゼが使用されます。テルペンシンターゼは、ファルネシル二リン酸などの直鎖状前駆体をカチオン性カスケード反応によってセスキテルペン炭化水素に変換します。 このプロセスは、二リン酸の引き抜きによって開始され、アリルカチオンが生成されます。アリルカチオンは環化、転位、およびシフトを経て、目的の生成物を生成します .

3. 化学反応解析

反応の種類: this compound は、環化、酸化、光化学反応など、さまざまな化学反応を起こします。 たとえば、アルミナで処理すると環化が起こり、アセトン中の希硫酸で処理すると、異なる生成物が生成される場合があります .

一般的な試薬と条件:

環化: アルミナ

酸化: アセトン中の希硫酸

光化学反応: 光照射

主要生成物: これらの反応で生成される主要生成物には、this compound のさまざまな立体異性体および誘導体、たとえば、トランス-デカリン骨格およびシス-デカリン骨格が含まれます .

4. 科学研究への応用

This compound は、以下のものを含む、幅広い科学研究への応用があります。

化学: 他のセスキテルペンおよびテルペノイドの合成における中間体として使用されます。

生物学: 植物代謝における役割と、揮発性油成分としての可能性について研究されています。

医学: 抗腫瘍特性と他の治療的応用の可能性について調査されています。

化学反応の分析

Types of Reactions: Germacrene B undergoes various chemical reactions, including cyclization, oxidation, and photochemical reactions. For example, treatment with alumina can lead to cyclization, while treatment with diluted sulfuric acid in acetone can result in the formation of different products .

Common Reagents and Conditions:

Cyclization: Alumina

Oxidation: Diluted sulfuric acid in acetone

Photochemical Reactions: Light exposure

Major Products: The major products formed from these reactions include various stereoisomers and derivatives of Germacrene B, such as trans-decalin and cis-decalin skeletons .

特性

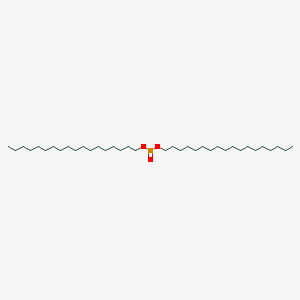

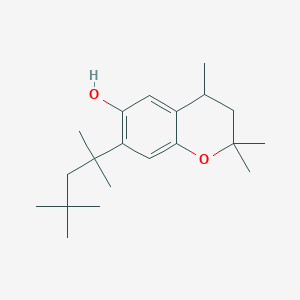

IUPAC Name |

(1E,5E)-1,5-dimethyl-8-propan-2-ylidenecyclodeca-1,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9H,5,7-8,10-11H2,1-4H3/b13-6+,14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEGJTGWYVZSNR-SJRHNVSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=CCC(=C(C)C)CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CC/C(=C/CC(=C(C)C)CC1)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15423-57-1 | |

| Record name | Germacrene B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15423-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GERMACRENE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML9S6L9M3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)

![4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B101530.png)